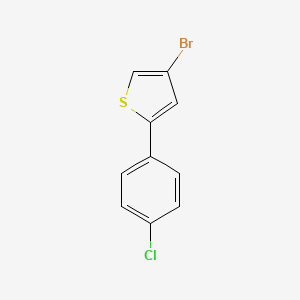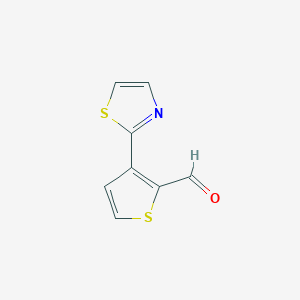
3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring These structures are known for their aromatic properties and are commonly found in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the thiophene ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the thiophene moiety .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
化学反応の分析
Types of Reactions: 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiazole and thiophene derivatives.
科学的研究の応用
3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
作用機序
The mechanism of action of 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The aromatic rings allow for π-π interactions with biological macromolecules, enhancing its binding affinity .
類似化合物との比較
2-Thiophenecarboxaldehyde: Shares the thiophene ring but lacks the thiazole moiety.
1,3-Thiazole-2-carbaldehyde: Contains the thiazole ring but not the thiophene ring.
Thieno[3,4-b]thiophene derivatives: Similar in structure but with different substitution patterns.
Uniqueness: 3-(1,3-Thiazol-2-yl)thiophene-2-carbaldehyde is unique due to the combination of both thiazole and thiophene rings, which imparts distinct chemical and biological properties
特性
分子式 |
C8H5NOS2 |
|---|---|
分子量 |
195.3 g/mol |
IUPAC名 |
3-(1,3-thiazol-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOS2/c10-5-7-6(1-3-11-7)8-9-2-4-12-8/h1-5H |
InChIキー |
AHFYJBWJPSBLGW-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1C2=NC=CS2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



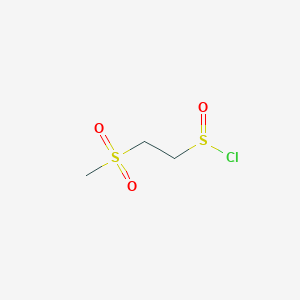
![1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13220268.png)


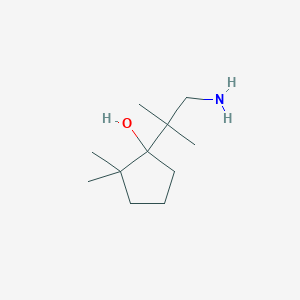
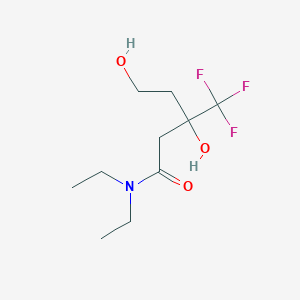
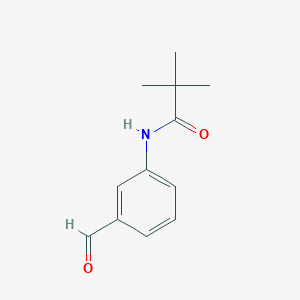

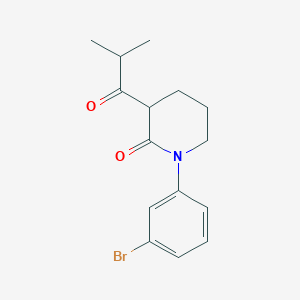
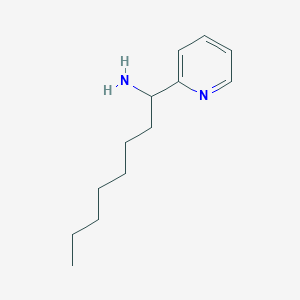

![1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13220344.png)
